
7-Chlor-2-(trifluormethyl)-1H-Indol
Übersicht
Beschreibung
“7-Chloro-2-(trifluoromethyl)-1H-indole” is a chemical compound with the molecular formula C10H5ClF3NO . It is a derivative of quinoline, a heterocyclic aromatic compound . The compound has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
The synthesis of quinoline derivatives, including “7-Chloro-2-(trifluoromethyl)-1H-indole”, has been reported in the literature. Various synthesis protocols have been used, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “7-Chloro-2-(trifluoromethyl)-1H-indole” consists of a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 247.60 .
Chemical Reactions Analysis
The chemical reactions involving “7-Chloro-2-(trifluoromethyl)-1H-indole” have been studied. For instance, a mixture of 7-chloro-2-trifluoromethyl-4-quinolinol in phosphorus oxychloride is heated at reflux temperature for 3 hours . After cooling to room temperature, ice is added, the mixture is neutralized with sodium bicarbonate, and extracted with ethyl acetate .
Physical and Chemical Properties Analysis
The physicochemical properties of “7-Chloro-2-(trifluoromethyl)-1H-indole” include a high gastrointestinal absorption and it is BBB permeant . It is not a P-gp substrate and it inhibits CYP1A2 . The compound has a lipophilicity Log Po/w (iLOGP) of 1.88 . It is soluble with a solubility of 0.0311 mg/ml .
Wissenschaftliche Forschungsanwendungen
Asymmetrische Synthese
7-Chlor-2-(trifluormethyl)-1H-Indol: spielt eine wichtige Rolle im Bereich der asymmetrischen Synthese. Es wird als Katalysator in Reaktionen eingesetzt, die eine hohe Selektivität erfordern, insbesondere bei der Synthese chiraler Moleküle. Die einzigartige Struktur der Verbindung ermöglicht es ihr, mit anderen Molekülen über π-Stacking-Wechselwirkungen zu interagieren, die entscheidend für die Steuerung der Stereochemie der resultierenden Produkte sind .
Medizinische Chemie
In der medizinischen Chemie ist diese Verbindung ein wertvolles Gerüst für die Wirkstoffforschung. Ihre Kernstruktur ist in vielen pharmakologisch aktiven Molekülen verbreitet, was sie zu einem essentiellen Baustein für die Entwicklung neuer Medikamente macht. Forscher verwenden sie, um Verbindungen mit potenziellen therapeutischen Wirkungen gegen verschiedene Krankheiten zu synthetisieren .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds such as 7-chloro-4-aminoquinoline derivatives have shown antimicrobial activity
Mode of Action
Related compounds like indoxacarb block neuronal sodium channels This action disrupts the normal bioelectrical activity of the neurons, leading to paralysis and death in insects
Biochemical Pathways
Related compounds have been shown to interfere with various cellular processes, leading to cell death
Result of Action
Related compounds have shown antimicrobial activity, suggesting that they may disrupt essential cellular processes leading to cell death .
Biochemische Analyse
Biochemical Properties
7-Chloro-2-(trifluoromethyl)-1H-indole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction between 7-Chloro-2-(trifluoromethyl)-1H-indole and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 7-Chloro-2-(trifluoromethyl)-1H-indole on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 7-Chloro-2-(trifluoromethyl)-1H-indole can alter the expression of genes involved in apoptosis, thereby influencing cell survival .
Molecular Mechanism
At the molecular level, 7-Chloro-2-(trifluoromethyl)-1H-indole exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it has been found to inhibit the activity of certain kinases by binding to their active sites. This inhibition can result in the downregulation of downstream signaling pathways, ultimately affecting cellular functions such as proliferation and apoptosis .
Temporal Effects in Laboratory Settings
The effects of 7-Chloro-2-(trifluoromethyl)-1H-indole can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 7-Chloro-2-(trifluoromethyl)-1H-indole is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 7-Chloro-2-(trifluoromethyl)-1H-indole vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects have been observed at high doses, including hepatotoxicity and nephrotoxicity. These effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
7-Chloro-2-(trifluoromethyl)-1H-indole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can undergo various metabolic transformations, including hydroxylation and conjugation, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of 7-Chloro-2-(trifluoromethyl)-1H-indole .
Transport and Distribution
The transport and distribution of 7-Chloro-2-(trifluoromethyl)-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments. For example, it has been observed that 7-Chloro-2-(trifluoromethyl)-1H-indole can be transported into cells via organic anion transporters, which facilitate its uptake and distribution within the cell .
Subcellular Localization
The subcellular localization of 7-Chloro-2-(trifluoromethyl)-1H-indole is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been found to localize in the mitochondria, where it can affect mitochondrial function and energy metabolism. This localization is crucial for its role in modulating cellular processes .
Eigenschaften
IUPAC Name |
7-chloro-2-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N/c10-6-3-1-2-5-4-7(9(11,12)13)14-8(5)6/h1-4,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMRSASDPMLRJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


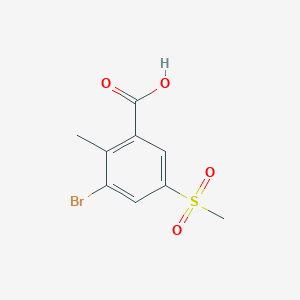


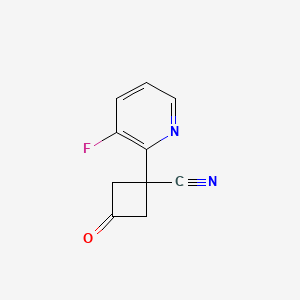


![2-[4-(Fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1374357.png)
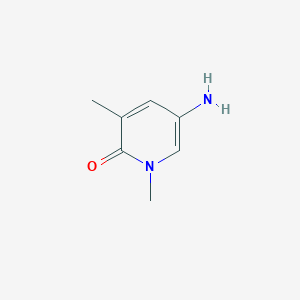
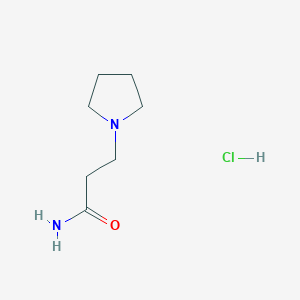
![2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1374362.png)
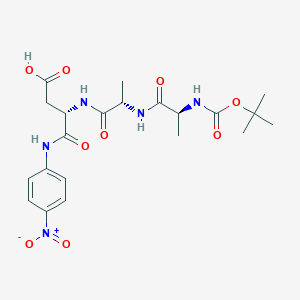

![7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1374368.png)

